

Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Benzoxazol-7-ol

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Preamble: This document provides a detailed overview of the spectroscopic data for benzoxazole compounds, with a particular focus on the analytical techniques used for their characterization. While the primary subject of this guide is **1,2-Benzoxazol-7-ol**, a thorough search of publicly available scientific databases did not yield experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound. However, the existence of **1,2-Benzoxazol-7-ol** is confirmed, with a registered CAS number of 55559-31-4 and a reported melting point of 124°C.

In the absence of experimental data for **1,2-Benzoxazol-7-ol**, this guide will present the spectroscopic data for the parent compound, 1,2-Benzisoxazole (CAS Number: 271-95-4), as an illustrative example.^{[1][2][3][4][5]} This will serve to demonstrate the application of spectroscopic methods in the structural elucidation of this class of compounds. The experimental protocols provided are generally applicable for the analysis of 1,2-benzoxazole derivatives.

Spectroscopic Data of 1,2-Benzisoxazole

The following tables summarize the key spectroscopic data obtained for the parent compound, 1,2-Benzisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1,2-Benzisoxazole[2][6]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.22 - 7.28	m	2H	
6.83 - 6.89	m	2H	

Note: The spectrum was reported in D₂O. The assignments refer to the protons on the benzene ring.

Table 2: ¹³C NMR Spectroscopic Data for 1,2-Benzisoxazole[7]

Chemical Shift (δ) ppm	Assignment
165.3	C=N
157.1	C-O
145.1	Ar-C
128.3	Ar-CH
123.0	Ar-CH
120.2	Ar-CH
111.7	Ar-CH

Note: The spectrum was reported in D₂O. Ar-C denotes a quaternary aromatic carbon.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole[1][8]

Wavenumber (cm-1)	Intensity	Assignment
1635	Strong	C=N stretch
~3050	Medium	Aromatic C-H stretch
1580-1600	Medium-Strong	Aromatic C=C stretch
1450-1500	Medium-Strong	Aromatic C=C stretch
1200-1300	Strong	C-O stretch
700-900	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole[1][9]

m/z	Relative Intensity (%)	Assignment
119	100	[M] ⁺ (Molecular Ion)
91	~60	[M-CO] ⁺
64	~40	[C ₅ H ₄] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The final volume should be approximately 0.5-0.7 mL.
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (for solid samples using Attenuated Total Reflectance - ATR):

- **Background Spectrum:**
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- **Sample Analysis:**
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
 - Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing and Analysis:**
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the characteristic absorption bands (in cm^{-1}) and correlate them to specific functional groups and bond vibrations within the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

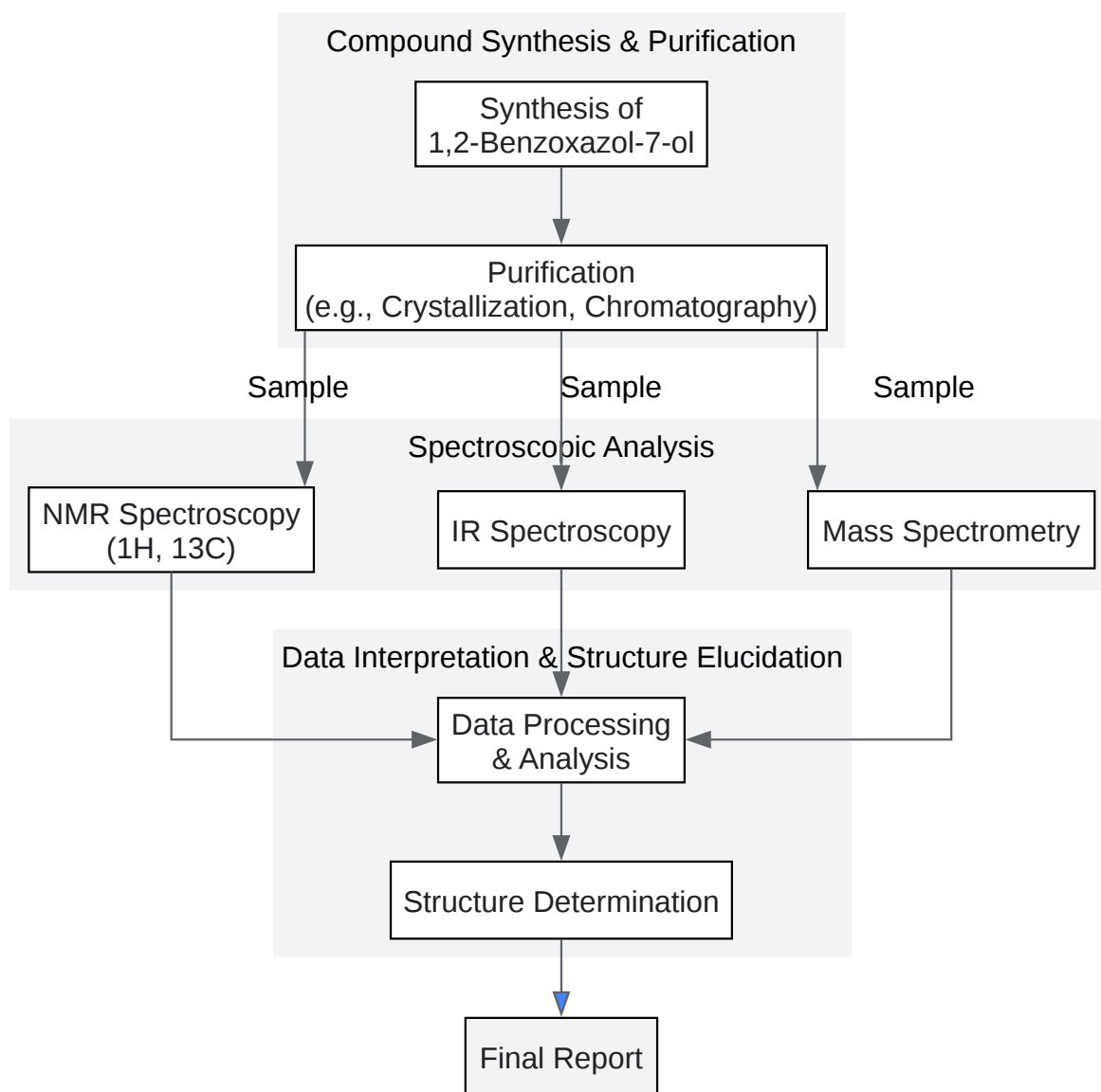
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Procedure:

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS). For less volatile solids, a direct insertion probe may be used.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize, forming a molecular ion ($[M]^+$), and to fragment into smaller, characteristic ions.
- Mass Analysis and Detection:
 - The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The fragmentation pattern serves as a "fingerprint" for the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288728#spectroscopic-data-of-1-2-benzoxazol-7-ol-nmr-ir-mass-spec]

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